4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile
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Overview
Description
4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26246 g/mol . This compound is characterized by the presence of an oxazoline ring and a benzenecarbonitrile group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile typically involves the reaction of 4,4-dimethyl-1,3-oxazoline with benzenecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazoline ring or the benzenecarbonitrile group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile involves its interaction with specific molecular targets. The oxazoline ring and benzenecarbonitrile group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile can be compared with other similar compounds, such as:
- 4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzeneamine
- 4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenesulfonamide
- 4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenemethanol
These compounds share the oxazoline ring and benzenecarbonyl group but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
4-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(2)8-17-9-15(13)12(16)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPNTSFMZDVCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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